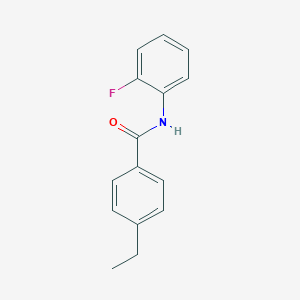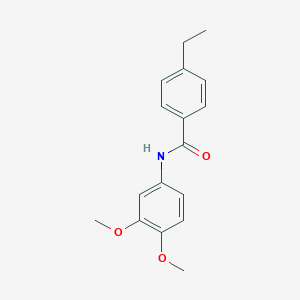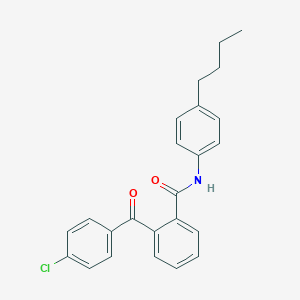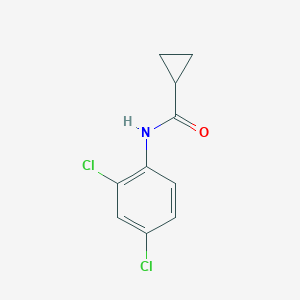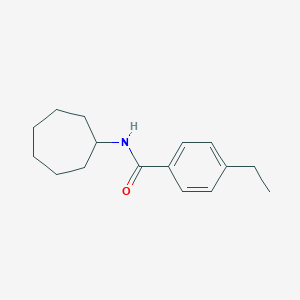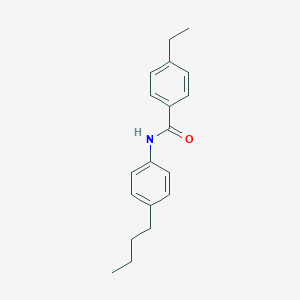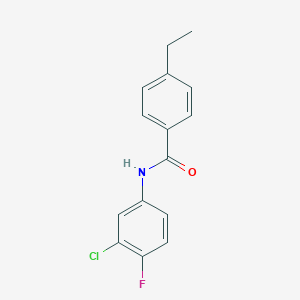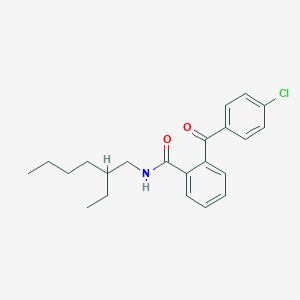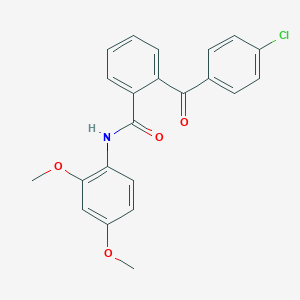
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide, also known as BCA, is a synthetic compound that has gained attention in scientific research due to its unique properties. BCA belongs to the class of acrylamide derivatives and has been used extensively as a tool in various biochemical and physiological studies.
Mechanism of Action
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning, leading to the inhibition of its activity. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to be a potent inhibitor of cysteine proteases, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of cysteine proteases by N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to induce apoptosis in cancer cells. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has also been shown to reduce inflammation in animal models of arthritis by inhibiting the activity of cathepsin B. Furthermore, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to reduce the deposition of amyloid beta in the brain, a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is its selectivity towards cysteine proteases. This selectivity allows for the specific inhibition of cysteine proteases without affecting other proteases. However, one of the limitations of using N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide is its potential toxicity. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in scientific research. One direction is the development of more potent and selective inhibitors of cysteine proteases. Another direction is the use of N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide can be used to study the role of cysteine proteases in other physiological processes such as autophagy and immune system regulation.
Conclusion:
In conclusion, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide is a synthetic compound that has gained attention in scientific research due to its ability to selectively inhibit the activity of cysteine proteases. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been used extensively in various biochemical and physiological studies, and its use has led to a better understanding of the role of cysteine proteases in various diseases. While N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has its advantages and limitations, its potential in scientific research is promising, and there are several future directions for its use.
Synthesis Methods
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde with benzoylacetone in the presence of sodium ethoxide. The resulting product is then treated with acryloyl chloride to obtain N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Scientific Research Applications
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various physiological processes, including protein degradation, antigen processing, and apoptosis. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cysteine proteases such as cathepsins B, L, and S. This inhibition has been used to study the role of cysteine proteases in various diseases such as cancer, arthritis, and neurodegenerative disorders.
properties
Molecular Formula |
C22H16ClNO2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(E)-N-(4-benzoylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C22H16ClNO2/c23-19-11-6-16(7-12-19)8-15-21(25)24-20-13-9-18(10-14-20)22(26)17-4-2-1-3-5-17/h1-15H,(H,24,25)/b15-8+ |
InChI Key |
XHGGPVSUGOKHCW-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




